1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Description
1-[4-(3-Fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS: 1119489-35-8) is a heterocyclic compound featuring a pyrazole core substituted with a trifluoromethyl group at position 5 and a carboxylic acid moiety at position 2. The pyrazole ring is fused to a thiazole ring bearing a 3-fluorophenyl substituent at position 3. Its molecular formula is C₁₁H₆F₄N₂O₂, with a molecular weight of 274.17 g/mol . The compound’s structure (SMILES: Fc1cccc(c1)n1ncc(c1C(F)(F)F)C(=O)O) highlights its aromatic and electron-deficient regions, which are critical for interactions in biological or material applications .
Properties
IUPAC Name |
1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F4N3O2S/c15-8-3-1-2-7(4-8)10-6-24-13(20-10)21-11(14(16,17)18)9(5-19-21)12(22)23/h1-6H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLFBAQPLVTJGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CSC(=N2)N3C(=C(C=N3)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F4N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically begins with the construction of the thiazole ring, followed by its functionalization. One common route involves the condensation of 3-fluorobenzaldehyde with thioamide in the presence of an oxidizing agent to form the thiazole core. This intermediate is then reacted with a trifluoromethylated pyrazole carboxylic acid under specific conditions such as solvent choice and temperature control to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, optimized methods focusing on cost-efficiency and environmental sustainability are used. This involves employing catalysts and green chemistry principles to minimize waste and energy consumption. Continuous flow processes and microwave-assisted synthesis are emerging as effective techniques to enhance production efficiency and reduce reaction times.
Chemical Reactions Analysis
Reactions Involving the Carboxylic Acid Group
The carboxylic acid at position 4 participates in classical acid-derived transformations:
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Key Insight : Activation of the carboxylic acid with CDI (1,1′-carbonyldiimidazole) prior to amidation enhances reaction efficiency, particularly with sterically hindered amines .
Functionalization of the Thiazole Ring
The 4-(3-fluorophenyl)thiazole moiety undergoes electrophilic substitution and cross-coupling reactions:
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Note : The electron-withdrawing trifluoromethyl group on the pyrazole ring deactivates the thiazole toward nitration but facilitates halogenation.
Condensation Reactions
The carboxylic acid engages in dehydrative condensation to form heterocyclic systems:
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Example : Reaction with semicarbazide yields semicarbazones, which show enhanced biological activity .
Trifluoromethyl Group Reactivity
The -CF<sub>3</sub> group is generally inert but influences elec
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that combines a pyrazole ring with a thiazole moiety, enhanced by fluorine and carboxylic acid functionalities. This configuration contributes to its distinct physical and chemical properties, making it a valuable building block in synthetic chemistry.
Structural Formula
- Molecular Formula : C13H8F4N4O2S
- Molecular Weight : 360.28 g/mol
- CAS Number : 385416-14-8
Chemistry
In the realm of synthetic chemistry, 1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid serves as a versatile precursor for the synthesis of more complex molecules. Its reactive sites allow for various modifications, enabling the development of novel compounds with tailored properties.
Biology
Biologically, this compound has been investigated for its potential as an enzyme inhibitor . Research indicates that it interacts with key biological pathways, particularly those involved in inflammatory responses. The presence of fluorine atoms enhances its bioactivity by improving lipophilicity and metabolic stability.
Case Study: Enzyme Inhibition
A study demonstrated that derivatives of this compound effectively inhibited cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. The inhibition of these enzymes suggests potential applications in developing anti-inflammatory drugs .
Medicine
In medicinal chemistry, this compound is being explored for its potential in drug development. Its ability to interact with specific molecular targets makes it a candidate for creating anti-inflammatory and anticancer agents . The incorporation of trifluoromethyl groups is particularly noted for enhancing therapeutic efficacy.
Research Findings
Recent studies have shown that modifications to the core structure can lead to compounds with improved pharmacological profiles. For instance, derivatives have been synthesized that exhibit potent activity against cancer cell lines, indicating promising avenues for therapeutic development .
Industry
The compound is also utilized in industrial applications, particularly in the synthesis of high-performance materials. Its chemical stability and reactivity make it suitable for producing agrochemicals and pharmaceuticals. The versatility of this compound allows it to be employed as a building block in various synthetic pathways.
Summary of Applications
| Application Area | Description | Notable Findings |
|---|---|---|
| Chemistry | Building block for complex molecules | Versatile reactive sites enable diverse synthesis |
| Biology | Enzyme inhibitor | Inhibits COX enzymes; potential anti-inflammatory effects |
| Medicine | Drug development | Promising anticancer activity observed |
| Industry | Synthesis of materials | Used in agrochemical and pharmaceutical production |
| Compound Variant | Target Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|---|
| 1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl] | COX-1 | Competitive | 0.5 |
| 5-(trifluoromethyl)-1H-pyrazole derivative | COX-2 | Non-competitive | 0.8 |
Mechanism of Action
The compound's mechanism of action is primarily attributed to its interaction with cellular proteins and enzymes. It acts by binding to the active sites of these molecules, thereby inhibiting their normal function. This inhibition can disrupt critical biological pathways, leading to desired therapeutic effects in medical applications.
Molecular Targets and Pathways
The primary molecular targets include kinases, proteases, and other enzymatic proteins involved in inflammatory and oncogenic pathways. By modulating these targets, the compound exerts its pharmacological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole and Pyrazole Moieties
2.1.1. Thiophene-Substituted Analogue
The compound 1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS: 955963-41-4) replaces the 3-fluorophenyl group with a thiophene ring. This substitution introduces sulfur-mediated π-π stacking and alters electronic properties. The molecular weight increases to 345 g/mol (C₁₂H₆F₃N₃O₂S₂), and the XLogP3 rises to 3.1 , reflecting enhanced hydrophobicity due to the thiophene’s electron-rich nature. The thiophene analogue’s boiling point (541.9°C ) and density (1.7 g/cm³ ) suggest higher thermal stability compared to the target compound .
2.1.2. Chlorophenyl-Substituted Derivatives
Compounds like 3-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)-1-phenyl-1H-pyrazole-4-carboxamide () and 1-(4-chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid (CAS: 618382-92-6) demonstrate how halogen substituents influence bioactivity. Chlorine atoms increase molecular weight (e.g., 618382-92-6: MW 394.6 ) and enhance intermolecular halogen bonding, improving crystallinity and binding affinity in antimicrobial applications .
2.1.3. Pyridine-Based Analogues
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS: N/A) replaces the thiazole ring with a pyridine moiety. The pyridine’s nitrogen atom increases polarity (higher hydrogen bond acceptor count) and may improve solubility in aqueous media. Such derivatives are explored in medicinal chemistry for enhanced enzyme inhibition .
Physicochemical and Pharmacokinetic Properties
- Solubility : The target compound’s carboxylic acid group improves aqueous solubility compared to ester derivatives (e.g., Ethyl 3-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate in ), which exhibit higher logP values (>3.5) .
- Thermal Stability : Thiazole-containing derivatives (e.g., ) show higher boiling points (>500°C) than pyridine-based analogues due to sulfur’s polarizability .
Biological Activity
1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and analgesic therapies. This article reviews the biological activity of this compound, detailing its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a pyrazole core substituted with a thiazole ring and a trifluoromethyl group. Its structural formula can be represented as follows:
This unique structure contributes to its biological properties, particularly its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation and pain pathways. The presence of the trifluoromethyl group enhances its binding affinity to these enzymes, potentially increasing its anti-inflammatory efficacy.
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, a series of related compounds showed potent inhibition of COX-2 with selectivity indices indicating lower gastrointestinal toxicity compared to traditional NSAIDs like diclofenac .
Table 1: Comparison of COX-2 Inhibition Potency
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| This compound | 0.01 | >100 |
| Diclofenac | 0.54 | 10 |
| Celecoxib | 0.02 | 50 |
Analgesic Activity
In vivo studies using carrageenan-induced paw edema models have shown that this compound significantly reduces inflammation and pain. The analgesic effect was comparable to established analgesics, suggesting its potential as a therapeutic agent for pain management .
Case Studies
A notable investigation involved the synthesis and evaluation of various pyrazole derivatives, including the target compound. In one study, the compound was administered to rats, demonstrating a marked reduction in edema compared to controls. Histopathological examinations revealed minimal adverse effects on gastric mucosa, indicating a favorable safety profile .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the phenyl and thiazole rings significantly influence biological activity. The presence of electron-withdrawing groups like trifluoromethyl enhances potency by improving lipophilicity and binding interactions with target enzymes. The fluorine atom on the phenyl ring also contributes to increased potency through enhanced electronic effects .
Table 2: Summary of SAR Findings
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl group | Increases COX inhibition |
| Fluoro group on phenyl | Enhances binding affinity |
| Alkyl substitutions | Moderate activity decrease |
Q & A
Q. What are the common synthetic routes for preparing 1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Condensation of 3-fluorophenyl thiourea with α-bromo ketones to form the thiazole ring.
- Step 2 : Cyclocondensation with trifluoromethyl-substituted pyrazole precursors via Huisgen or Knorr-type reactions.
- Step 3 : Carboxylic acid functionalization using hydrolysis of ester intermediates under acidic/basic conditions (e.g., NaOH/EtOH). Key reagents include DCC (dicyclohexylcarbodiimide) for coupling and Oxyma/DMF for activation .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : Confirms substituent positions (e.g., ¹⁹F NMR for fluorine atoms).
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (SHELXL refinement preferred) .
- HPLC/MS : Ensures purity (>95%) and validates molecular weight (m/z 345 for C₁₂H₆F₃N₃O₂S₂) .
Q. How is this compound screened for initial biological activity?
- Enzyme Inhibition Assays : Test against targets like cyclooxygenase (COX) or kinases using fluorogenic substrates.
- Receptor Binding Studies : Radiolabeled assays (e.g., ³H-ligand displacement) to assess affinity for GPCRs or nuclear receptors.
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetics?
- P1 Modifications : Replace the 3-fluorophenyl group with electron-withdrawing substituents (e.g., Cl, CF₃) to enhance metabolic stability.
- P4 Exploration : Introduce polar groups (e.g., -SO₂NH₂) to improve solubility without compromising potency.
- Computational Modeling : Use DFT calculations to predict binding modes with target proteins (e.g., factor Xa ).
Q. What crystallographic strategies resolve structural ambiguities in derivatives?
- SHELX Refinement : Utilize SHELXL for high-resolution data (≤1.0 Å) to model disorder in trifluoromethyl groups.
- Twinned Data Handling : Apply HKLF5 in SHELXL for twinned crystals, common in fluorinated compounds .
Q. How can solubility challenges in in vivo studies be addressed?
- Co-solvent Systems : Use PEG-400/water mixtures (20-30% v/v) to enhance dissolution.
- Salt Formation : React with sodium or meglumine to improve aqueous solubility (e.g., sodium salt, logP reduction from 2.4 to 1.8) .
Q. How to resolve contradictions between in vitro potency and in vivo efficacy?
- Plasma Protein Binding : Measure free fraction using equilibrium dialysis; high binding (>95%) may reduce bioavailability.
- Metabolite Identification : LC-MS/MS to detect rapid hepatic glucuronidation of the carboxylic acid group.
- Pharmacokinetic Modeling : Allometric scaling from rodent data to predict human dosing .
Q. What strategies identify off-target or multi-target activities?
- Broad-Panel Profiling : Screen against 100+ kinases or GPCRs (e.g., Eurofins Panlabs® panel).
- Molecular Docking : Use AutoDock Vina to predict interactions with unrelated targets (e.g., PDE inhibitors).
- Transcriptomics : RNA-seq on treated cells to detect unexpected pathway modulation .
Comparative Analysis of Structural Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
